molecular formula C21H23N3O3S B2526795 N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide CAS No. 2034615-78-4

N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide

Cat. No.: B2526795
CAS No.: 2034615-78-4
M. Wt: 397.49
InChI Key: FZUBWTILZXUQBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of an indole moiety, a pyridine ring, and an oxane group, which contribute to its diverse chemical reactivity and biological activity.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Attachment of the Sulfanyl Group: The indole derivative is then reacted with a suitable thiol reagent to introduce the sulfanyl group.

    Formation of the Pyridine Ring: The pyridine ring is synthesized separately, often through Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Coupling Reactions: The indole-sulfanyl and pyridine intermediates are coupled together using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Introduction of the Oxane Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring, using reducing agents like lithium aluminum hydride.

    Substitution: The indole and pyridine rings can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyridine derivatives.

    Substitution: Various substituted indole and pyridine derivatives.

Scientific Research Applications

N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide: shares structural similarities with other indole and pyridine derivatives, such as:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer a distinct set of chemical reactivities and biological activities. This makes it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c25-21(15-5-8-22-20(13-15)27-16-6-10-26-11-7-16)23-9-12-28-19-14-24-18-4-2-1-3-17(18)19/h1-5,8,13-14,16,24H,6-7,9-12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZUBWTILZXUQBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC=CC(=C2)C(=O)NCCSC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.